1-Pentyl-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring system with an amino group attached to the third carbon atom and a pentyl group attached to the first nitrogen atom. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with pentyl halides under basic conditions can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pentyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Materials Science: It is used in the production of new functional materials such as polymers and metal-organic frameworks.
Coordination Chemistry: The compound acts as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.
Wirkmechanismus
The mechanism by which 1-Pentyl-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Pentyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds within the 1,2,4-triazole family:
1H-1,2,4-Triazol-3-amine: Lacks the pentyl group, which may result in different biological activities and applications.
1-Benzyl-1H-1,2,4-triazol-3-amine: Contains a benzyl group instead of a pentyl group, which can influence its solubility and interaction with biological targets.
1,2,3-Triazoles: These isomeric compounds have different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Uniqueness: The presence of the pentyl group in this compound imparts unique lipophilicity and steric properties, which can enhance its interaction with hydrophobic biological targets and improve its pharmacokinetic profile .
Eigenschaften
Molekularformel |
C7H14N4 |
---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-pentyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-2-3-4-5-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
DBVXNZFVHVZQBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.